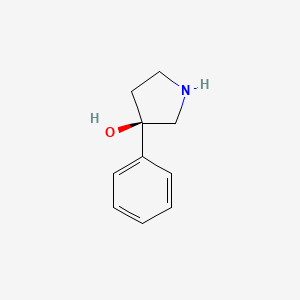
(R)-3-phenylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-phenylpyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring with a phenyl group and a hydroxyl group attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-phenylpyrrolidin-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with the preparation of a suitable precursor, such as a substituted pyrrolidine.
Chiral Resolution: The chiral center at the third carbon is introduced using chiral catalysts or chiral auxiliaries to ensure the desired ®-configuration.
Hydroxylation: The hydroxyl group is introduced through selective hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Phenyl Group Introduction: The phenyl group can be introduced via various methods, including Grignard reactions or Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of ®-3-phenylpyrrolidin-3-ol may involve large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. Catalytic asymmetric synthesis is often employed to achieve the desired enantiomeric excess.
化学反応の分析
Types of Reactions
®-3-phenylpyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
®-3-phenylpyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its chiral nature.
Industrial Applications: The compound is utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
作用機序
The mechanism of action of ®-3-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the phenyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The chiral center ensures that the compound interacts stereospecifically with its targets, leading to desired pharmacological effects.
類似化合物との比較
Similar Compounds
(S)-3-phenylpyrrolidin-3-ol: The enantiomer of ®-3-phenylpyrrolidin-3-ol, with different stereochemistry.
3-phenylpyrrolidine: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
Phenylpropanolamine: A structurally related compound with similar pharmacological properties.
Uniqueness
®-3-phenylpyrrolidin-3-ol is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other related compounds. The presence of both the phenyl group and the hydroxyl group allows for versatile chemical transformations and interactions with biological targets.
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
(3R)-3-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H13NO/c12-10(6-7-11-8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2/t10-/m0/s1 |
InChIキー |
AFQYBBFSDHKQJV-JTQLQIEISA-N |
異性体SMILES |
C1CNC[C@@]1(C2=CC=CC=C2)O |
正規SMILES |
C1CNCC1(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


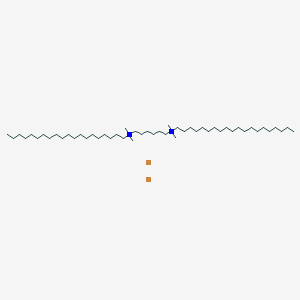
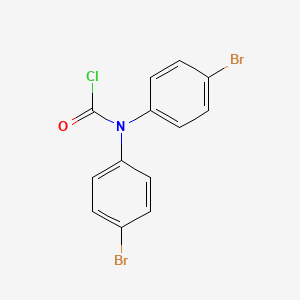
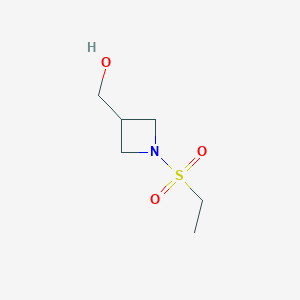
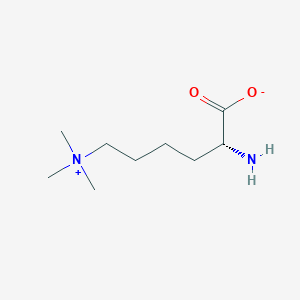
![(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid](/img/structure/B12845121.png)

![7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B12845134.png)
![3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12845135.png)
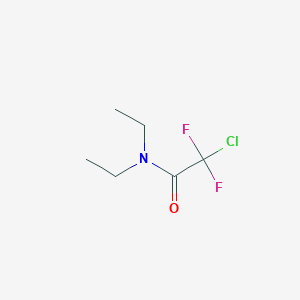

![Ethyl thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B12845146.png)
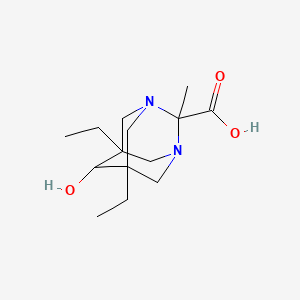

![2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B12845163.png)
